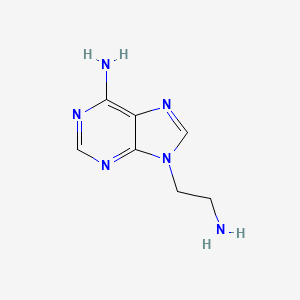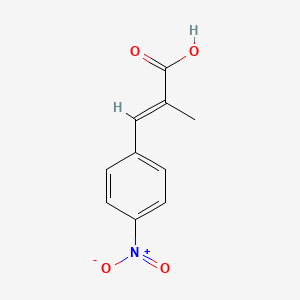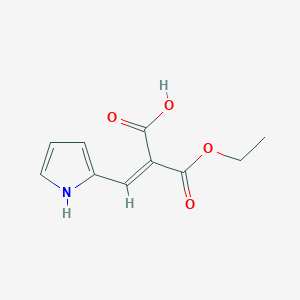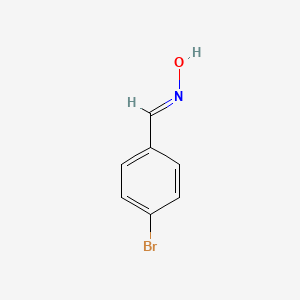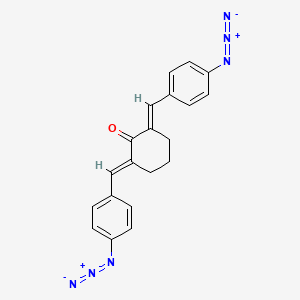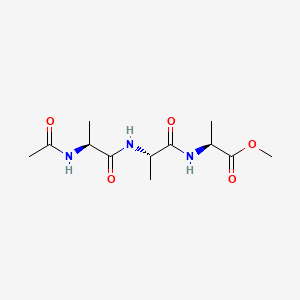
4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
Pyrazoles can be obtained by numerous synthetic methods . A common method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The structure of a pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, 4-Pyrazolecarboxylic acid, the molecular weight is 112.09, and it has a melting point of 282 °C .
科学的研究の応用
Synthesis of Derivatives
A study by Vicentini et al. (2000) describes a method for synthesizing derivatives of pyrazole and isoxazole ortho-dicarboxylic acid esters, which include compounds related to 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide. This synthesis involves reactions of ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydroxylamine or hydrazines, leading to the production of these compounds (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Antiglaucoma Activity
Research by Kasımoğulları et al. (2010) explored the antiglaucoma activity of pyrazole carboxylic acid derivatives, including those similar to this compound. The study focused on inhibitory effects on carbonic anhydrase isoenzymes, finding that the synthesized compounds were potent inhibitors, suggesting potential in treating glaucoma (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Synthesis of ω-Heterocyclic Amino Acids
Singh et al. (2005) reported a synthesis method for optically pure ω-heterocyclic-β-amino acids, which can be linked to this compound. This synthesis is significant for producing compounds that can be useful in various biochemical applications (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Cancer Cell Line Research
A study by Cankara Pirol et al. (2014) synthesized amide derivatives of pyrazole carboxylic acids and assessed their antiproliferative activities against human cancer cell lines. Their findings indicate that these compounds, which are chemically related to this compound, show potential in cancer treatment (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Hydrogen Bonding in Structural Studies
Kusakiewicz-Dawid et al. (2017) conducted studies on model compounds containing 3‐amino‐1H‐pyrazole‐5‐carboxylic acid residue, related to this compound, exploring hydrogen bonding and conformational properties. This research is valuable in understanding the structural and bonding characteristics of these types of compounds (Kusakiewicz-Dawid, Porada, Ochędzan-Siodłak, Broda, Bujak, & Siodłak, 2017).
Antimicrobial Activity
A study by Cetin and Bildirici (2016) focused on the synthesis of 4-acyl-pyrazole-3-carboxylic acids, closely related to this compound, and their antibacterial activity. This research indicates that these compounds may have significant antimicrobial properties (Cetin & Bildirici, 2016).
Safety and Hazards
将来の方向性
Pyrazoles and their derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in drug discovery . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and evaluate their therapeutic potential.
特性
IUPAC Name |
4-amino-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNICZWXYAZHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424522 |
Source


|
| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957513-91-6 |
Source


|
| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
